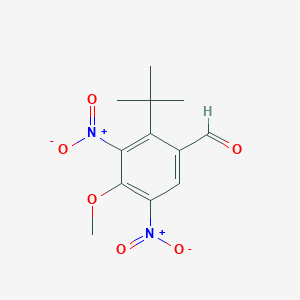
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group, a methoxy group, and two nitro groups attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde typically involves the nitration of 2-tert-Butyl-4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous nitration process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-tert-Butyl-4-methoxy-3,5-dinitrobenzoic acid.
Reduction: 2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methoxybenzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde: Contains amino groups instead of nitro groups, which can lead to different reactivity and biological activity.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains hydroxyl and methoxy groups, used as an antioxidant.
Uniqueness
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
99758-81-3 |
|---|---|
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-tert-butyl-4-methoxy-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)9-7(6-15)5-8(13(16)17)11(20-4)10(9)14(18)19/h5-6H,1-4H3 |
Clé InChI |
KBGHHGBOKIJJRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C=C1C=O)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



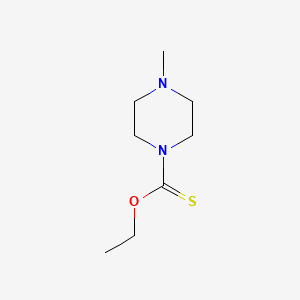
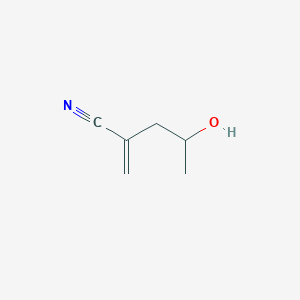

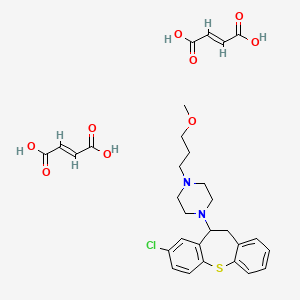
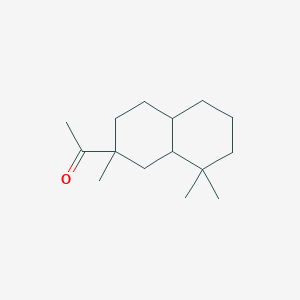
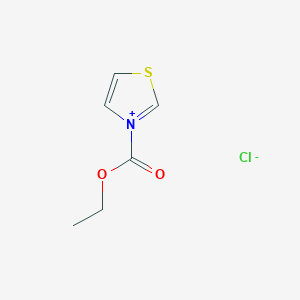
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
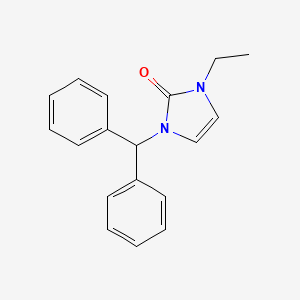
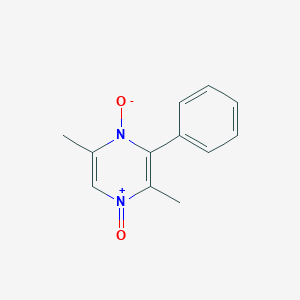
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
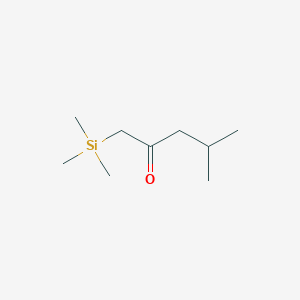
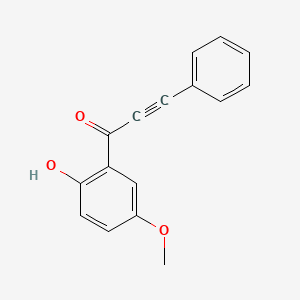
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
